trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one
Description
trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one is a stereoisomeric lactone featuring a substituted dihydrofuran-2(3H)-one backbone. Its structure includes a chlorine atom and a methyl group at the 3-position of the tetrahydrofuran ring, with a phenyl substituent at the 5-position. The trans configuration denotes the spatial arrangement of the chlorine and methyl groups on opposite sides of the ring plane, which significantly influences its physicochemical properties and reactivity compared to its cis counterpart.
For example, cis-3-chlorodihydro-5-phenylfuran-2(3H)-one (C₁₀H₉ClO₂) has a molecular weight of 196.63 g/mol, a density of 1.28 g/cm³, and a boiling point of 368.9°C at 760 mmHg . The addition of a methyl group at the 3-position in the trans isomer would yield a molecular formula of C₁₁H₁₁ClO₂, with an estimated molecular weight of ~210.67 g/mol.
Properties
CAS No. |
72407-00-2 |
|---|---|
Molecular Formula |
C11H11ClO2 |
Molecular Weight |
210.65 g/mol |
IUPAC Name |
(3S,5R)-3-chloro-3-methyl-5-phenyloxolan-2-one |
InChI |
InChI=1S/C11H11ClO2/c1-11(12)7-9(14-10(11)13)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-,11+/m1/s1 |
InChI Key |
IVPWPXOKZYCQNZ-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H](OC1=O)C2=CC=CC=C2)Cl |
Canonical SMILES |
CC1(CC(OC1=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one typically begins with commercially available starting materials such as 3-methylfuran, benzaldehyde, and chlorinating agents.
Reaction Steps:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding furanones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydrofuran derivatives with altered functional groups.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of furanones or carboxylic acids.
Reduction: Formation of dihydrofuran derivatives.
Substitution: Formation of substituted furans with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Studied for its reactivity and potential as a synthetic intermediate.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for drug development due to its unique structure and functional groups.
Industry:
- Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chlorine atom and phenyl group can influence its binding affinity and specificity.
Comparison with Similar Compounds
cis-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one
For example, cis-3-chlorodihydro-5-phenylfuran-2(3H)-one has a melting point of 201.7°C and a refractive index of 1.564 . Similar trends may apply to the methyl-substituted cis analog, though experimental data are needed for confirmation.
trans-5-(4-(Dimethylamino)phenyl)-4-ethyldihydrofuran-2(3H)-one (11o)
This trans-configured compound (Table 1) demonstrates the influence of electron-donating substituents on solubility and reactivity. The dimethylamino group at the para position of the phenyl ring enhances polarity, increasing solubility in polar solvents compared to the non-substituted trans-3-chloro analog .
Substituent Effects
5-Aryl Substitutions
- 5-Phenyl vs. 5-(4-Bromophenyl): Bromine substitution (as in cis-5-(4-bromophenyl)-4-ethyldihydrofuran-2(3H)-one) introduces steric bulk and electron-withdrawing effects, lowering reactivity in nucleophilic reactions compared to the phenyl-substituted analog .
- 5-(4-Fluorophenyl): Fluorine substitution (e.g., cis-5-(4-fluorophenyl)-4-((trimethylsilyl)methyl)dihydrofuran-2(3H)-one) improves metabolic stability in pharmaceutical applications due to reduced susceptibility to oxidative degradation .
Functional Group Variations
3-Hydroxy vs. 3-Chloro Derivatives
3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one (CAS: 599-04-2) lacks the chlorine atom but contains a hydroxyl group, enabling hydrogen bonding. This increases water solubility (logP ≈ 1.2) compared to the hydrophobic 3-chloro analog (estimated logP ~2.5) .
3,3-Dichloro-5-hexyldihydrofuran-2(3H)-one
The presence of two chlorine atoms (CAS: 34619-36-8) significantly elevates electrophilicity, making this compound more reactive in cycloaddition reactions compared to mono-chloro derivatives .
Data Table: Key Properties of Selected Analogs
Biological Activity
Introduction
trans-3-Chlorodihydro-3-methyl-5-phenylfuran-2(3H)-one, also known as 3-chloro-4,5-dihydro-3-methyl-5-phenylfuran-2-one, is a compound with significant potential in various biological applications. Its chemical structure, characterized by a furan ring with chlorine and phenyl substitutions, suggests diverse biological activities. This article aims to compile and analyze the existing research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
| Property | Details |
|---|---|
| IUPAC Name | (3S,5R)-3-chloro-3-methyl-5-phenyloxolan-2-one |
| Molecular Formula | C₁₁H₁₁ClO₂ |
| Molar Mass | 210.66 g/mol |
| CAS Number | 15121-77-4 |
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various extracts showed that compounds similar to this furanone structure had significant antibacterial effects against common pathogens such as Escherichia coli and Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 62.5 µg/mL to 78.12 µg/mL, indicating effective inhibition of bacterial growth.
Antiproliferative Effects
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, extracts containing this compound have shown IC50 values against HeLa (cervical cancer) and A549 (lung cancer) cells in the range of 226 µg/mL to 242.52 µg/mL . These findings suggest its potential as an anticancer agent, warranting further investigation into its mechanisms of action.
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, preliminary studies suggest that it may interact with cellular pathways involved in apoptosis and cell cycle regulation. The compound's structural features allow it to engage with various biological targets, potentially leading to the disruption of cancer cell proliferation and enhancement of antimicrobial activity.
Case Studies
- Antibacterial Efficacy : A study conducted on methanolic extracts from plants containing similar furanone derivatives reported significant antibacterial activity against E. coli and S. aureus. The results indicated that these compounds could serve as alternative treatments for antibiotic-resistant strains .
- Cancer Cell Inhibition : In a controlled laboratory setting, researchers treated HeLa and A549 cells with varying concentrations of furanone derivatives. The results consistently showed a dose-dependent inhibition of cell viability, suggesting that this compound may possess chemotherapeutic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
